

analytical method for 3,5-Dichloropicolinamide quantification

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Compound of Interest

Compound Name: 3,5-Dichloropicolinamide

Cat. No.: B1296133

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An Application Note on the Quantitative Analysis of **3,5-Dichloropicolinamide** in Environmental Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note details a sensitive and selective method for the quantification of **3,5-Dichloropicolinamide**, a significant compound in various industrial and pharmaceutical applications. The protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing a comprehensive guide from sample preparation to data analysis.

Introduction

3,5-Dichloropicolinamide is a chlorinated pyridine derivative. Due to its potential environmental persistence and toxicological relevance, a robust and sensitive analytical method for its quantification in complex matrices such as soil and water is essential. This application note describes a method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high selectivity and sensitivity for the detection of **3,5-Dichloropicolinamide**.

Principle

The method involves the extraction of **3,5-Dichloropicolinamide** from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into an HPLC system for chromatographic separation. The analyte is subsequently detected and

quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and low detection limits.

Experimental Protocols

Reagents and Materials

- **3,5-Dichloropicolinamide** analytical standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Syringe filters (0.22 µm)

Sample Preparation

3.2.1. Water Samples

- Filter the water sample through a 0.45 µm filter to remove particulate matter.
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.
- Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
- Elute the analyte with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3.2.2. Soil Samples

- Air-dry the soil sample and sieve it through a 2 mm mesh.
- Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile and vortex for 2 minutes.
- Sonicate the mixture for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.

Instrumental Analysis: HPLC-MS/MS

- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- MRM Transitions: To be determined by infusing a standard solution of **3,5-Dichloropicolinamide**. Precursor ion will be the protonated molecule $[M+H]^+$, and product ions will be specific fragments.

Data Presentation

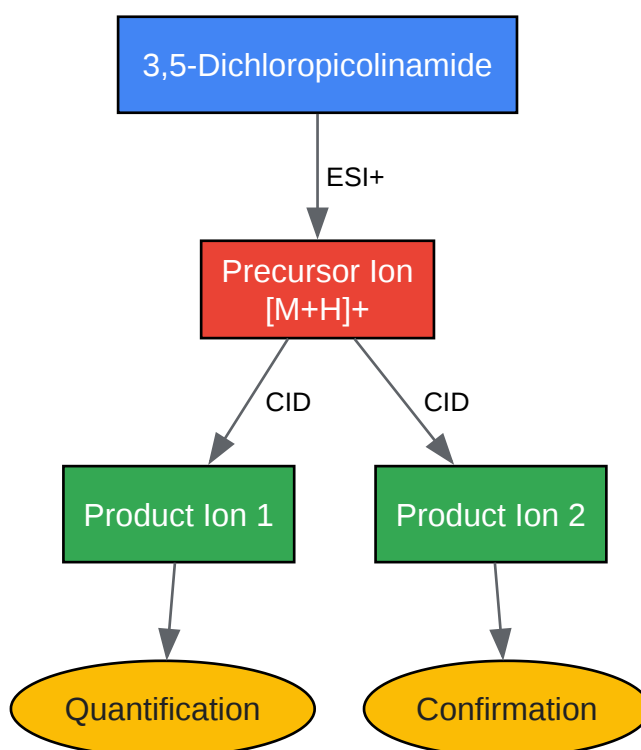
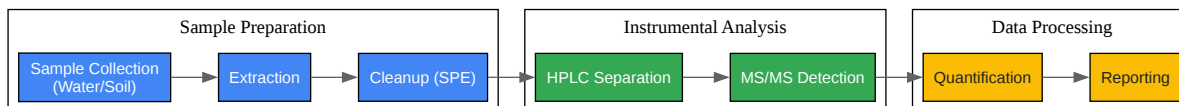
The quantitative data for the analytical method is summarized in the table below. These values are representative of the expected performance of the method.

Parameter	Water Samples	Soil Samples
Limit of Detection (LOD)	0.05 µg/L	1 µg/kg
Limit of Quantification (LOQ)	0.15 µg/L	3 µg/kg
**Linearity (R ²) **	>0.995	>0.995
Recovery (%)	85-105%	80-110%
Precision (RSD%)	<10%	<15%

Visualization

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.



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